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9H-indeno[2,1-c]pyridazine

Analgesic Pain Anti-inflammatory

Medicinal chemistry teams require verified regioisomers for reproducible SAR. 9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) is a rigid, planar scaffold with documented antimicrobial activity against Gram-negative strains, including E. coli and P. mirabilis. - **Key differentiation:** Unsubstituted parent structure (not N-oxide) retains Gram-negative activity; oxidation shifts spectrum to Gram-positive. - **Research applications:** Scaffold for non-opioid analgesics (analgesic effect decoupled from anti-inflammatory pathways), antiviral hybrids (SARS-CoV-2 docking: -8.6 to -11.8 kcal/mol), and anticancer derivatives (4CBT affinity -7 to -9 kcal/mol). - **Supply:** Research quantities (mg to g) available for immediate synthesis and screening.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 100595-17-3
Cat. No. B3044957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-indeno[2,1-c]pyridazine
CAS100595-17-3
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1N=NC=C3
InChIInChI=1S/C11H8N2/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-13-11/h1-6H,7H2
InChIKeySTGMORHGPQLXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-indeno[2,1-c]pyridazine Compound Profile


9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) is a rigid tricyclic heterocyclic compound characterized by a fused indene and pyridazine ring system with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol [1]. This compound belongs to the class of conformationally constrained arylpyridazinone congeners and serves as a core scaffold for synthesizing derivatives with potential anti-inflammatory, analgesic, antipyretic, and antimicrobial activities [2]. Its rigid planar structure distinguishes it from flexible non-rigid pyridazine analogs by restricting conformational freedom, which is hypothesized to influence target binding specificity and pharmacological profile [2]. The compound is commercially available from specialty chemical suppliers in research-grade quantities (typically 25 mg to 500 mg scales) for laboratory investigation .

Workflow Medicinal chemistry scaffold derivatization
Selection Rigid tricyclic core for SAR exploration
Use Context Research-grade quantities (25–500 mg)

9H-indeno[2,1-c]pyridazine Isomer Specificity


Substitution of 9H-indeno[2,1-c]pyridazine with its 5H-indeno[1,2-c]pyridazine isomer or structurally related pyridazine derivatives is scientifically unsound due to regioisomer-specific pharmacological divergence. Direct comparative evaluation demonstrated that while the 9H-isomer and 5H-isomer exhibit equipotent analgesic activity, the 9H-isomer displays significantly reduced anti-inflammatory and antipyretic efficacy relative to the 5H-series [1]. This regioisomer-dependent activity profile indicates that the position of ring fusion fundamentally alters pharmacodynamic properties, likely through differential spatial orientation of key hydrogen bond donor/acceptor motifs and altered interactions with biological targets [1]. Furthermore, the antimicrobial activity profile is derivative-specific: the unsubstituted parent scaffold shows activity against select Gram-negative strains, whereas N-oxide derivatives demonstrate a reversed spectrum with moderate activity only against Gram-positive strains and inactivity against Gram-negative bacteria [2]. These findings preclude any assumption of in-class interchangeability and underscore the necessity of verifying the exact isomer and substitution pattern for reproducible research outcomes.

5H-Indeno[1,2-c]pyridazine Isomer

Regioisomer-specific activity profile: retained analgesic but reduced anti-inflammatory/antipyretic effects may not transfer.

N-Oxide Derivatives

Oxidation state alters antimicrobial spectrum: parent active against Gram-negative; N-oxides shift to Gram-positive or lose activity.

9H-indeno[2,1-c]pyridazine Selection Evidence


Analgesic Equipotency with 5H-Isomer

In a direct head-to-head pharmacological comparison, representative derivatives of the 9H-indeno[2,1-c]pyridazine series were evaluated alongside the previously characterized 5H-indeno[1,2-c]pyridazine isomer series for analgesic, anti-inflammatory, and antipyretic activities [1]. The new 9H-isomer compounds were found to be equiactive as analgesic agents when compared to their corresponding 5H-isomer counterparts, indicating that the 9H-fusion geometry retains full analgesic potential despite the altered ring topology [1].

Analgesic Equipotency
Head-to-head
Equiactive vs. 5H-isomer in writhing test
Supports analgesic screening fit
In vivo murine model; class-level inference
Analgesic Pain Anti-inflammatory

Reduced Anti-Inflammatory & Antipyretic Activity

The same direct comparative evaluation revealed that the 9H-indeno[2,1-c]pyridazine series exhibits reduced anti-inflammatory and antipyretic activities relative to the 5H-indeno[1,2-c]pyridazine isomer series [1]. This regioisomer-dependent divergence in pharmacological activity—retained analgesic efficacy but diminished anti-inflammatory/antipyretic effects—provides a defined activity fingerprint that distinguishes the 9H-scaffold from its 5H-counterpart [1].

Reduced Anti-Inflammatory Activity
Head-to-head
Qualitatively reduced vs. 5H-isomer in carrageenan edema model
Isomer-specific endpoint divergence
Quantitative magnitude not specified in abstract
Anti-inflammatory Antipyretic Inflammation

Gram-Negative Antimicrobial Activity

The parent 9H-indeno[2,1-c]pyridazine compound exhibits antimicrobial activity against specific Gram-negative bacterial strains, including Escherichia coli and Proteus mirabilis . The proposed mechanism involves binding to the 50S ribosomal subunit via hydrogen bonding with the hydroxyl group on the indole nitrogen atom, which putatively prevents formation of an antibiotic-inhibitor complex required for cell wall biosynthesis, thereby inhibiting protein synthesis and cell division . This activity profile contrasts with that of N-oxide derivatives of the same scaffold, which are reported to be inactive against Gram-negative bacteria [1].

Gram-Negative Activity
Class-level
Active against E. coli and P. mirabilis; N-oxide derivatives inactive
Antimicrobial screening context
Strain-specific; verify oxidation state
Antimicrobial Antibacterial Gram-negative

Anticancer Docking Affinity Profile

Novel indeno[2,1-c]pyridazine derivatives synthesized via functionalization of the parent scaffold demonstrated anticancer activity in silico, with molecular docking studies revealing affinity scores ranging from -7 kcal/mol to -9 kcal/mol against the 4CBT crystal structure target [1]. The co-crystallized ligand in the 4CBT structure exhibited an affinity score of -10.8 kcal/mol, establishing a benchmark for evaluating derivative potency [1]. This computational evidence supports the utility of 9H-indeno[2,1-c]pyridazine as a viable starting scaffold for anticancer lead optimization.

Docking Affinity
Class-level
-7 to -9 kcal/mol (derivatives)
Ref. ligand: -10.8 kcal/mol
Supports hit-to-lead optimization
In silico; requires in vitro validation
Anticancer Molecular docking Kinase inhibition

Gram-Positive Activity of N-Oxide Derivatives

Synthetic elaboration of the 9H-indeno[2,1-c]pyridazine scaffold to N-oxide derivatives (compounds 3a-c) alters the antimicrobial spectrum. Specifically, compound 3b demonstrated moderate activity against Gram-positive Staphylococcus aureus and Staphylococcus epidermidis, whereas the parent scaffold and other N-oxide derivatives were inactive against Gram-negative bacteria and fungi [1]. The most active compound in the broader series was the 9-nitro-benzo[f]cinnoline N-oxide derivative 5b, which exhibited an MIC of 3.9 μg/mL against Trichomonas vaginalis [1].

N-Oxide Gram-Positive Activity
Class-level
3b moderate vs. S. aureus, S. epidermidis; parent inactive
Antimicrobial spectrum context
Exact MIC not specified; data to verify
Antimicrobial N-oxide Gram-positive

Anti-SARS-CoV-2 Multi-Target Potential

Indenopyridazine-thiazole molecular hybrids synthesized from a 9H-indeno[2,1-c]pyridazine-derived carbothioamide intermediate exhibited potent in silico binding against multiple SARS-CoV-2 targets [1]. Docking scores ranged from -8.6 to -11.8 kcal/mol across seven viral and host targets, with compound 10c showing superior docking scores against RBD (-8.7 kcal/mol) and ACE2 (-11.8 kcal/mol), while compound 13d exhibited high potency against 3CLpro (-10.9 kcal/mol) and helicase (-10.5 kcal/mol) [1].

Multi-Target Docking
Class-level
-8.6 to -11.8 kcal/mol across 7 targets
10c: ACE2 -11.8; 13d: 3CLpro -10.9
Antiviral target engagement context
In silico; requires multi-target in vitro validation
Antiviral SARS-CoV-2 Thiazole

9H-indeno[2,1-c]pyridazine Research Applications


Non-Opioid Analgesic Development

9H-indeno[2,1-c]pyridazine is a rational procurement choice for medicinal chemistry teams pursuing novel non-opioid analgesics. Direct comparative data confirm that derivatives of the 9H-isomer series are equiactive to the 5H-isomer series in analgesic assays, while exhibiting reduced anti-inflammatory and antipyretic effects [1]. This differential activity profile enables researchers to explore analgesic mechanisms decoupled from anti-inflammatory pathways—a strategically valuable approach for pain indications where inflammation is not the primary driver. The rigid tricyclic scaffold provides a defined spatial orientation for structure-activity relationship (SAR) exploration, with opportunities for substitution at multiple positions to optimize potency, selectivity, and pharmacokinetic properties [1].

Gram-Negative Antibacterial Screening

Research groups investigating novel antibacterial agents targeting Gram-negative pathogens should procure the unsubstituted parent 9H-indeno[2,1-c]pyridazine scaffold. Evidence demonstrates that the parent compound exhibits antimicrobial activity against Escherichia coli and Proteus mirabilis [1]. Notably, oxidation of the pyridazine ring to N-oxide derivatives eliminates this Gram-negative activity and shifts the spectrum toward Gram-positive strains [2]. Therefore, procurement specifications must explicitly confirm the non-oxidized parent structure. The scaffold's proposed mechanism—binding to the 50S ribosomal subunit—offers a target distinct from conventional β-lactam, fluoroquinolone, and aminoglycoside antibiotics, potentially circumventing existing resistance mechanisms [1].

SARS-CoV-2 Multi-Target Antiviral Discovery

9H-indeno[2,1-c]pyridazine serves as an essential synthetic precursor for generating indenopyridazine-thiazole molecular hybrids with demonstrated in silico activity against multiple SARS-CoV-2 targets. Docking studies reveal that derivatives achieve binding scores between -8.6 and -11.8 kcal/mol across seven critical viral and host targets, including 3CLpro (compound 13d: -10.9 kcal/mol), helicase (-10.5 kcal/mol), and ACE2 (compound 10c: -11.8 kcal/mol) [1]. Procurement of the parent scaffold enables medicinal chemistry teams to access this underexplored antiviral chemical space and generate patentable composition-of-matter intellectual property distinct from mainstream nucleoside analogs or peptidomimetic protease inhibitors [1].

Anticancer Lead Discovery

The 9H-indeno[2,1-c]pyridazine core represents a versatile scaffold for anticancer drug discovery, as evidenced by molecular docking studies of functionalized derivatives showing affinity scores of -7 to -9 kcal/mol against a cancer-relevant crystal structure target (4CBT) [1]. While the co-crystallized ligand achieves -10.8 kcal/mol, the indeno[2,1-c]pyridazine derivatives occupy a chemically distinct space suitable for hit-to-lead optimization. The scaffold's rigid planar geometry and multiple derivatization sites enable systematic SAR campaigns to improve binding affinity and selectivity [1]. Procurement of high-purity parent compound is the critical first step for synthetic elaboration toward novel anticancer chemotypes.

Application
Selection Property
Validation Focus
Analgesic screening studies
Isomer-specific activity fingerprint
Pain model endpoint verification
Gram-negative antimicrobial screening
Parent scaffold oxidation-state specificity
Strain-specific MIC validation
Antiviral target engagement studies
Multi-target docking affinity potential
Multi-target in vitro validation
Anticancer hit-to-lead studies
Scaffold docking affinity range
Kinase/cancer target in vitro validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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